tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a difluorocyclobutyl moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be introduced via a nucleophilic substitution reaction using a difluorocyclobutyl halide and a suitable nucleophile.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the difluorocyclobutyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted products with various functional groups replacing the difluorocyclobutyl moiety.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its therapeutic potential and mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis, catalysis, and material science.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate stands out due to the presence of the difluorocyclobutyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C14H24F2N2O2 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4-[(3,3-difluorocyclobutyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-6-4-10(5-7-18)17-11-8-14(15,16)9-11/h10-11,17H,4-9H2,1-3H3 |
InChI Key |
OWGZQWBWFBLDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CC(C2)(F)F |
Origin of Product |
United States |
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